5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationship

5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine (CAS 299932-63-1) is a member of the 2-amino-1,3,4-thiadiazole class, bearing a 2,4-dimethoxy-substituted phenyl ring at the 5-position. Its molecular formula is C₁₀H₁₁N₃O₂S (MW 237.28 g/mol), with a predicted LogP of 1.81, density of 1.3±0.1 g/cm³, and boiling point of 440.8±55.0 °C.

Molecular Formula C10H11N3O2S
Molecular Weight 237.28 g/mol
Cat. No. B2375654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
Molecular FormulaC10H11N3O2S
Molecular Weight237.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=NN=C(S2)N)OC
InChIInChI=1S/C10H11N3O2S/c1-14-6-3-4-7(8(5-6)15-2)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13)
InChIKeyAAUWKUOASVXTPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine – Procurement-Ready Physicochemical and Structural Baseline


5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine (CAS 299932-63-1) is a member of the 2-amino-1,3,4-thiadiazole class, bearing a 2,4-dimethoxy-substituted phenyl ring at the 5-position . Its molecular formula is C₁₀H₁₁N₃O₂S (MW 237.28 g/mol), with a predicted LogP of 1.81, density of 1.3±0.1 g/cm³, and boiling point of 440.8±55.0 °C . The compound is a white solid typically supplied at 95–97% purity, insoluble in water but soluble in common organic solvents . Its free 2-amine group makes it a versatile scaffold for Schiff base formation, amide coupling, and other derivatizations central to medicinal chemistry and agrochemical library synthesis [1].

Why 5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine Cannot Be Casually Substituted by Other Dimethoxy or Monomethoxy Thiadiazole Analogs


Within the 5-aryl-1,3,4-thiadiazol-2-amine series, the number and position of methoxy substituents are not interchangeable without altering biological readouts. Published antimicrobial screening of 5-aryl-1,3,4-thiadiazole-2-ylamine derivatives demonstrates that dimethoxy-substituted compounds exhibit lower antimicrobial activity than their monomethoxy counterparts, attributed to steric hindrance at the target binding site [1]. The 2,4-dimethoxy orientation specifically creates a unique electronic environment distinct from the 3,4-, 2,5-, and 3,5-dimethoxy isomers, affecting both the pKBH⁺ basicity of the thiadiazole ring [2] and the compound's hydrogen-bonding capacity. These differences mean that SAR established for one dimethoxy regioisomer cannot be assumed to transfer to another, making explicit compound selection—rather than generic class-based procurement—critical for reproducible research.

Quantitative Differentiation Evidence for 5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine Versus Its Closest Analogs


Substitution Pattern Differentiation: 2,4-Dimethoxy vs. 3,4-Dimethoxy Regioisomer – LogP and Electronic Profile Comparison

The 2,4-dimethoxy substitution pattern on the phenyl ring of 5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine produces a distinct electronic and lipophilic profile compared to the 3,4-dimethoxy regioisomer (CAS 5427-87-2). The target compound has a predicted LogP of 1.81 , placing it in a moderately lipophilic range suitable for membrane permeability; the 3,4-isomer has a reported LogP of approximately 1.54 , representing a calculable difference of ΔLogP ≈ 0.27. This differential lipophilicity, combined with the unique ortho,para-electron-donating effects of the 2,4-dimethoxy arrangement versus the meta,para-pattern of the 3,4-isomer, leads to measurably different hydrogen-bond acceptor/donor profiles and metabolic stability predictions [1].

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationship

Antimicrobial Activity: Dimethoxy vs. Monomethoxy Substituent Effect – Class-Level SAR Trend

In a systematic antimicrobial evaluation of 5-aryl-1,3,4-thiadiazole-2-ylamine derivatives against Gram-positive (Bacillus subtilis, S. pyogenes), Gram-negative (Pseudomonas aeruginosa, E. coli), and fungal (Candida albicans, Aspergillus niger) species, dimethoxy-substituted compounds consistently exhibited lower activity than monomethoxy-substituted analogs [1]. The study explicitly reports: 'Trimethoxy and dimethoxy thiadiazole parts have lowest activity than monomethoxy substituted compounds. It may be due to hindrance problem at the binding site.' While this is a class-level finding encompassing multiple dimethoxy regioisomers, it directly informs procurement decisions: if antimicrobial screening is the intended application, the 2,4-dimethoxy compound should be benchmarked against monomethoxy analogs (e.g., 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine, CAS 1014-25-1) rather than assumed equivalent .

Antimicrobial Screening SAR Drug Discovery

Corrosion Inhibition: Patented Application of the 2,4-Dimethoxyphenyl-Thiadiazole Scaffold for Steel Protection in HCl

A derivative of 5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine—specifically N-(1,3-dithiolan-2-ylidene)-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine—is the subject of Russian patent RU 2810477 C1 (2023) as a steel corrosion inhibitor [1]. The patent claims efficacy for St3 steel protection in 15% aqueous HCl at 25°C within a concentration range of 10–200 mg/L. This industrial application is unique to the 2,4-dimethoxyphenyl-substituted thiadiazole scaffold; analogous patents covering the 3,4-dimethoxy or 2,5-dimethoxy isomers for the same application were not identified in the same patent family, suggesting a substitution-pattern-dependent corrosion inhibition effect [2]. The patent further notes that synthesis methods are available for scaling, expanding the range of compounds that slow down steel corrosion in oilfield acidizing operations.

Corrosion Inhibition Oilfield Chemistry Industrial Chemistry

Building Block Versatility: Free 2-Amine as a Derivatization Handle for Schiff Base Library Synthesis

The free 2-amine group on 5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine serves as a direct condensation handle for Schiff base formation with aromatic aldehydes, enabling rapid library expansion without protection/deprotection steps [1]. In the study by Gür et al. (2020), 5-substituted-1,3,4-thiadiazol-2-amines were converted to Schiff bases that demonstrated antiproliferative activity; compound 3A achieved IC₅₀ values of 370.7 μM (MDA-MB-231) and 505.1 μM (PC-3) [1]. While the specific 2,4-dimethoxyphenyl analog was not the focus of that study, the synthetic methodology is directly transferable. In contrast, N-substituted or N-acetylated analogs lack this free amine and require additional synthetic steps for further elaboration, making the free amine form the preferred procurement choice for medicinal chemistry groups planning derivatization campaigns [2].

Synthetic Chemistry Schiff Base Compound Library

Hydrochloride Salt Form: Enhanced Stability and Solubility Relative to Free Base for Biological Assay Applications

5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine is also commercially available as its hydrochloride salt (CAS 1177287-86-3) . While the free base (CAS 299932-63-1) is reported as insoluble in water but soluble in organic solvents , the hydrochloride salt form offers enhanced aqueous solubility, a critical parameter for in vitro biological assays conducted in aqueous buffer systems. This dual-form availability—free base for organic synthesis and HCl salt for biological testing—is not uniformly available across all dimethoxy thiadiazole isomers; for instance, the 2,5-dimethoxy isomer (CAS 88742-90-9) is predominantly offered only as the free base from major suppliers . The availability of both forms from a single synthetic pathway provides procurement flexibility that reduces the need for separate salt formation steps in-house.

Formulation Solubility Enhancement Assay Development

Recommended Application Scenarios for 5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Schiff Base Library Synthesis for Anticancer and Antimicrobial Screening

The free 2-amine group enables direct, one-step condensation with diverse aromatic aldehydes to generate Schiff base libraries for antiproliferative and antimicrobial screening [1]. The 2,4-dimethoxy electronic profile contributes a distinct SAR data point within dimethoxy regioisomer series. Researchers should benchmark any observed activity against the monomethoxy analog (CAS 1014-25-1), as class-level evidence indicates monomethoxy compounds may exhibit superior antimicrobial potency due to reduced steric hindrance at target binding sites [2]. The HCl salt form (CAS 1177287-86-3) is recommended for aqueous biological assay preparation .

Industrial Corrosion Inhibition R&D: Steel Protection in Acidic Oilfield Environments

The 2,4-dimethoxyphenyl-thiadiazole scaffold is patent-validated (RU 2810477 C1) for steel corrosion inhibition in 15% HCl at 25°C, effective at 10–200 mg/L [3]. Industrial R&D groups developing corrosion inhibitors for oilfield acidizing operations should prioritize this specific substitution pattern, as the patent family does not extend to 3,4- or 2,5-dimethoxy isomers [4]. The reported scalability of synthesis further supports procurement for pilot-scale corrosion testing.

Physicochemical Profiling and Computational SAR Studies Requiring a Moderately Lipophilic Dimethoxy Thiadiazole Scaffold

With a predicted LogP of 1.81 , this compound occupies a lipophilicity window distinct from the 3,4-dimethoxy isomer (LogP ≈ 1.54) . Computational chemists and physical property screening campaigns seeking to populate dimethoxy-thiadiazole chemical space with incremental lipophilicity variation should include this compound as the 2,4-regioisomer representative. The ΔLogP of ~0.27 between 2,4- and 3,4-isomers is sufficient to probe lipophilicity-dependent effects in cell permeability and metabolic stability models [5].

Synthetic Methodology Development: Model Substrate for 2-Amino-1,3,4-thiadiazole Derivatization Reactions

The compound serves as an excellent model substrate for developing new synthetic methodologies targeting 2-amino-1,3,4-thiadiazole functionalization, including microwave-assisted synthesis [6], one-pot cyclization approaches avoiding POCl₃/SOCl₂ [7], and green chemistry protocols. Its commercial availability at 95–97% purity from multiple suppliers (Fluorochem, Life Chemicals, Matrix Scientific) ensures reproducible starting material quality across laboratories.

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